molecular formula C25H23N3OS2 B2605543 (5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 956206-76-1

(5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2605543
CAS No.: 956206-76-1
M. Wt: 445.6
InChI Key: OCQBLFCFRWIMRF-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a Z-configuration methylidene substituent at position 5. The pyrazole moiety at position 5 is substituted with a 4-cyclohexylphenyl group (providing hydrophobicity) and a phenyl ring, contributing to steric bulk and aromatic interactions.

Properties

IUPAC Name

(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS2/c29-24-22(31-25(30)26-24)15-20-16-28(21-9-5-2-6-10-21)27-23(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2,(H,26,29,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQBLFCFRWIMRF-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-mercapto-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Condensation Reaction to Form the Methylidene Bridge

The (5Z)-methylidene bridge in the title compound is formed via a Knoevenagel-like condensation between the thiazolidin-4-one and the pyrazole aldehyde. This reaction is catalyzed by weak bases (e.g., piperidine) and occurs under reflux conditions .

Reaction Details :

  • Reagents : Thiazolidin-4-one, pyrazole aldehyde, piperidine.

  • Conditions : Ethanol solvent, reflux for 4–12 hours .

  • Yield : Typically 60–82% for analogous compounds .

Mechanistic Insight :

  • Step 1 : Piperidine deprotonates the active methylene group of the thiazolidin-4-one, forming an enolate.

  • Step 2 : The enolate attacks the carbonyl carbon of the aldehyde, followed by elimination of water to form the double bond.

  • Step 3 : The Z-configuration is favored due to steric hindrance between the bulky substituents .

Functional Group Transformations

Related Reactions :

  • Oxidation :

    Sulfanylidene → Sulfinyl/Sulfonyl (e.g., using H₂O₂ or other oxidizing agents) .

  • Substitution :

    Replacement of the S atom with other nucleophiles (e.g., NH₂, OR) is possible but not observed in the title compound .

Comparison of Synthetic Strategies

Synthetic Route Key Reagents Conditions Yield Range Citations
Core Thiazolidin-4-one Thioglycolic acid, aldehydePiperidine, reflux in ethanol60–82%
Pyrazole Aldehyde Hydrazine, β-keto esterDMF/POCl₃ for formylationN/A
Condensation PiperidineEthanol, reflux60–82%

Structural Stability and Reactivity

  • Hydrolysis : Under acidic/basic conditions, the methylidene bridge may hydrolyze to regenerate the aldehyde and thiazolidin-4-one .

  • Nucleophilic Attack : The sulfanylidene sulfur may act as a nucleophile, participating in substitution or addition reactions .

Implications for Medicinal Chemistry

Thiazolidin-4-one derivatives are known for their anticancer, anti-inflammatory, and antiviral properties . The incorporation of a pyrazole ring and cyclohexylphenyl group may enhance bioavailability or target specificity. For example, analogous compounds have shown activity against ASK1 kinase (IC₅₀ ~0.2 mM) and HIV fusion inhibitors .

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of thiazolidin-4-one derivatives demonstrated potent antibacterial effects against Escherichia coli and Staphylococcus aureus, with some derivatives showing inhibition percentages as high as 91.66% against S. aureus .

Key Findings:

  • Inhibition Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and biofilm formation .
  • Structure-Activity Relationship : Modifications in the molecular structure, such as the introduction of electron-withdrawing groups on the phenyl rings, enhance antibacterial efficacy .

Anticancer Potential

The anticancer properties of thiazolidin-4-one derivatives are particularly noteworthy. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including renal cell carcinoma and colon adenocarcinoma cells. For example, certain derivatives were found to inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation .

Case Studies:

  • Cytotoxicity in Cancer Cells : Research demonstrated that specific thiazolidin-4-one derivatives could significantly reduce cell viability in human lung and breast cancer cell lines .
  • Mechanism of Action : The anticancer effects are linked to the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Thiazolidin-4-one compounds also exhibit anti-inflammatory activities. Some studies suggest that these derivatives can inhibit pro-inflammatory cytokines and reduce inflammation-related pathways, making them potential candidates for treating inflammatory diseases .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, thiazolidin-4-one derivatives have shown promise in several other therapeutic areas:

  • Antioxidant Activity : These compounds demonstrate significant antioxidant properties, which can help mitigate oxidative stress-related damage in cells .
  • Cardioprotective Effects : Certain thiazolidin-4-one derivatives have been investigated for their cardioprotective effects, potentially offering benefits in cardiovascular diseases .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against E. coli and S. aureus, with inhibition rates up to 91.66% ,
AnticancerInduces apoptosis in various cancer lines; targets CDK for cell cycle arrest ,
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases ,
AntioxidantSignificant antioxidant activity; protects against oxidative stress
CardioprotectiveInvestigated for potential benefits in cardiovascular health

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogues, focusing on structural features, molecular properties, and inferred physicochemical behavior. Key differences in substituents influence hydrogen bonding, lipophilicity, and steric effects, which are critical for biological activity and crystallinity.

Structural and Molecular Property Comparison

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
(5Z)-5-{[3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one C₃₁H₂₈N₃OS₂ 522.72 - 4-Cyclohexylphenyl (hydrophobic)
- Phenyl (aromatic)
High lipophilicity; potential membrane permeability; limited hydrogen bonding
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one C₂₆H₂₁N₃OS₂ 455.59 - 1,3-Diphenylpyrazole (aromatic)
- 2-Phenylethyl (flexible hydrophobic)
Moderate lipophilicity; enhanced π-π stacking; reduced steric hindrance
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one C₂₆H₂₅N₃O₂S₂ 475.62 - 4-Ethoxy-2-methylphenyl (electron-donating)
- Isopropyl (branched alkyl)
Moderate solubility (ethoxy group); increased steric bulk
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one C₁₈H₁₄N₂O₂S₂ 354.44 - 2-Hydroxybenzylidene (hydrogen-bond donor)
- 4-Methylphenyl (hydrophobic)
Enhanced solubility (hydroxyl group); strong hydrogen-bonding networks
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one C₂₈H₂₂N₄O 434.50 - Aminonaphthalene (π-π interactions)
- Phenylmethylidene (planar)
High aromaticity; potential for DNA intercalation or enzyme inhibition

Key Findings

Hydrogen Bonding and Solubility :

  • The hydroxyl group in the 2-hydroxybenzylidene derivative (354.44 g/mol) enables strong hydrogen bonding, likely improving aqueous solubility compared to the target compound .
  • The target compound lacks polar substituents, suggesting lower solubility but higher membrane permeability in biological systems .

Crystallinity and Structural Analysis :

  • Crystallographic tools like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for resolving the Z-configuration and steric effects in these compounds .
  • The 2-hydroxybenzylidene derivative’s hydrogen-bonding network may lead to stable crystal packing, as observed in graph-set analysis .

Aromatic Interactions: The diphenylpyrazole and aminonaphthalene analogues exhibit extended π-systems, enhancing binding to aromatic residues in enzymes or receptors .

Biological Activity

The compound (5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant class of heterocyclic compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

These activities are attributed to the structural diversity of thiazolidin-4-one compounds, which allows modifications that enhance their pharmacological profiles .

1. Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation in cancerous cells .

2. Antimicrobial Properties

Thiazolidin-4-one derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that modifications at specific positions on the thiazolidin ring can enhance antimicrobial efficacy. For example, certain derivatives have displayed potent activity against Gram-positive bacteria and fungi like Candida albicans .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-one derivatives is well-documented, with several studies reporting their ability to inhibit pro-inflammatory cytokines and pathways. This makes them candidates for treating conditions characterized by inflammation .

4. Antidiabetic Activity

The compound's structural features suggest possible activity as a PPARγ agonist, which is crucial in glucose metabolism and insulin sensitivity. Thiazolidinone derivatives have been linked to improved glycemic control in diabetic models, indicating their therapeutic potential in managing diabetes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazolidine ring. For instance:

Substituent PositionEffect on Activity
Position 2Modifications enhance anticancer properties
Position 3Alterations improve antimicrobial efficacy
Position 5Changes can increase anti-inflammatory effects

This table highlights how different modifications can tailor the compound's pharmacological profile.

Case Studies

Several case studies illustrate the biological activity of thiazolidinone derivatives:

  • Anticancer Efficacy : A study demonstrated that a series of thiazolidinone derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating potent anticancer effects.
  • Antimicrobial Activity : In vitro tests showed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing significant antimicrobial properties.
  • Anti-inflammatory Mechanisms : Research indicated that specific thiazolidinone compounds reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, confirming their anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-{[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodology : The compound is synthesized via a multi-step process:

Condensation : React 4-cyclohexylbenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., acetic acid or ethanol) to form a Schiff base intermediate .

Cyclization : The intermediate undergoes cyclization with chloroacetic acid or its derivatives in the presence of sodium acetate, forming the thiazolidinone core .

Functionalization : Introduce the pyrazole moiety via Suzuki coupling or nucleophilic substitution, ensuring Z-configuration through controlled reaction conditions (e.g., reflux in xylene) .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid isomerization.

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Structural Analysis :

  • X-ray Crystallography : Resolve single-crystal structures to unambiguously assign the Z-configuration based on bond angles and spatial arrangement of substituents .
  • NMR Spectroscopy : Use NOESY or ROESY to detect through-space interactions between the pyrazole and thiazolidinone protons, confirming the stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays, with IC₅₀ values calculated for potency comparison .
  • Antimicrobial Activity : Test via agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .
    • Target Identification : Use docking studies to predict interactions with enzymes like α-glucosidase or cyclooxygenase, guiding further mechanistic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Substituent Modulation :

  • Pyrazole Ring : Replace the cyclohexyl group with bulkier substituents (e.g., adamantyl) to enhance lipophilicity and membrane permeability .
  • Thiazolidinone Core : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position to improve enzyme inhibition .
    • Computational Guidance : Perform DFT calculations to predict electronic effects and molecular dynamics simulations to assess binding stability .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Hypothesis Testing :

  • Mechanistic Profiling : Compare apoptosis induction (via caspase-3 activation) vs. necrosis (LDH release) to clarify cell death pathways .
  • Resistance Studies : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) in resistant cell lines using qRT-PCR .
    • Data Normalization : Use standardized controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .

Q. How does the compound interact with biological targets at the molecular level?

  • Biophysical Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with purified enzymes like α-amylase .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
    • In Silico Mutagenesis : Use Rosetta or FoldX to predict critical amino acid residues for binding, validated via site-directed mutagenesis .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing the pyrazole-thiazolidinone hybrid, and how are they mitigated?

  • Challenges :

  • Isomerization : The exocyclic double bond may adopt the E-configuration under high temperatures.
  • Low Yields : Steric hindrance from the cyclohexyl group slows coupling reactions.
    • Solutions :
  • Use mild conditions (e.g., room temperature for cyclization) and catalytic Pd(PPh₃)₄ for efficient cross-coupling .
  • Optimize solvent polarity (e.g., DMF for solubility) and employ microwave-assisted synthesis to reduce reaction time .

Q. How can crystallographic data improve the design of analogs with enhanced stability?

  • Crystal Engineering : Analyze packing diagrams to identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize the solid state .
  • Salt/Co-crystal Formation : Introduce counterions (e.g., HCl) or co-formers (e.g., succinic acid) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.